1,3-Dimethylanthracene
Overview
Description
1,3-Dimethylanthracene is an organic compound with the molecular formula C16H14. It is a derivative of anthracene, which consists of three fused benzene rings. The compound is characterized by the presence of two methyl groups attached to the first and third positions of the anthracene ring system. This structural modification imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylanthracene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anthracene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another method involves the methylation of anthracene using methyl iodide and a strong base such as potassium tert-butoxide. This reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of anthraquinone derivatives followed by methylation. This process ensures high yields and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylanthracene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of this compound can yield dihydroanthracene derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted anthracenes. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated, nitrated, or sulfonated anthracenes.
Scientific Research Applications
1,3-Dimethylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in photophysical studies.
Biology: The compound is employed in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research into the potential therapeutic applications of anthracene derivatives often includes this compound as a reference compound.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,3-Dimethylanthracene involves its interaction with molecular targets through various pathways. In photophysical studies, the compound exhibits fluorescence and phosphorescence properties, which are utilized in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s ability to undergo photodimerization under UV irradiation is also of interest in the development of photochromic materials.
Comparison with Similar Compounds
1,3-Dimethylanthracene can be compared with other anthracene derivatives such as 9,10-Dimethylanthracene and 2,6-Dimethylanthracene. While all these compounds share the anthracene core structure, the position and number of methyl groups significantly influence their chemical and physical properties. For instance, 9,10-Dimethylanthracene exhibits higher fluorescence quantum yields compared to this compound, making it more suitable for certain photophysical applications .
Similar Compounds
- 9,10-Dimethylanthracene
- 2,6-Dimethylanthracene
- Anthracene
- 1,2-Dimethylanthracene
Properties
IUPAC Name |
1,3-dimethylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-12(2)16-10-14-6-4-3-5-13(14)9-15(16)8-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGZWANKCCQIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403869 | |
Record name | 1,3-Dimethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-46-8 | |
Record name | 1,3-Dimethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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